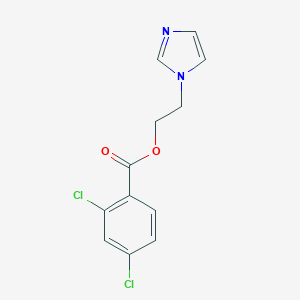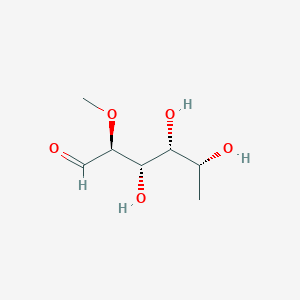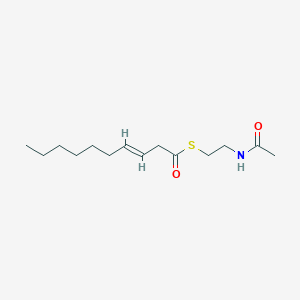
3-Nitrophenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl dihydrogen phosphate (3-NPDP) is a chemical compound that is used in various scientific research applications. It is a phosphorylated compound that is commonly used as a substrate for the enzymatic assay of alkaline phosphatase. 3-NPDP is also used in the synthesis of other organic compounds and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Nitrophenyl dihydrogen phosphate involves the hydrolysis of the phosphate group by alkaline phosphatase, which results in the release of 3-nitrophenol. The release of 3-nitrophenol can be measured using various methods, including spectrophotometry.
Biochemical and Physiological Effects
Studies have shown that 3-Nitrophenyl dihydrogen phosphate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been studied for its potential use in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Nitrophenyl dihydrogen phosphate in lab experiments is its stability and ease of use. It is also relatively inexpensive and readily available. However, one limitation is that the assay is not specific to alkaline phosphatase and can be affected by other enzymes and compounds.
Orientations Futures
There are many future directions for the study of 3-Nitrophenyl dihydrogen phosphate. One area of research is the development of new assays that are more specific to alkaline phosphatase. Another area of research is the study of its potential use in the treatment of cancer and other diseases. Additionally, the synthesis of new compounds using 3-Nitrophenyl dihydrogen phosphate as a starting material is an area of interest for many researchers.
Méthodes De Synthèse
The synthesis of 3-Nitrophenyl dihydrogen phosphate can be achieved through several methods, including the reaction of 3-nitrophenol with phosphorus oxychloride and an alcohol. The resulting product is then treated with sodium hydroxide to form 3-Nitrophenyl dihydrogen phosphate. Another method involves the reaction of 3-nitrophenol with phosphorus pentoxide and an alcohol, followed by treatment with sodium hydroxide.
Applications De Recherche Scientifique
3-Nitrophenyl dihydrogen phosphate is commonly used as a substrate for the enzymatic assay of alkaline phosphatase, which is an enzyme that is found in various tissues and organs. The assay is used to measure the activity of alkaline phosphatase in biological samples, which can provide information about various diseases and conditions.
Propriétés
Nom du produit |
3-Nitrophenyl dihydrogen phosphate |
|---|---|
Formule moléculaire |
C6H6NO6P |
Poids moléculaire |
219.09 g/mol |
Nom IUPAC |
(3-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12) |
Clé InChI |
XBUUVLVJXNRBPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)
![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)